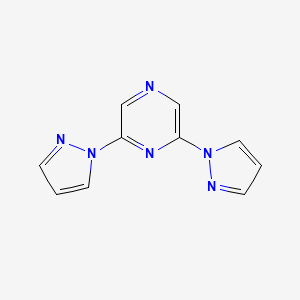

2,6-Bis(1-pyrazolyl)pyrazine

Description

Significance of Poly(pyrazolyl)pyrazine Scaffolds in Modern Inorganic and Materials Chemistry

Poly(pyrazolyl)pyrazine scaffolds, and specifically 2,6-Bis(1-pyrazolyl)pyrazine (often abbreviated as bppz), represent an important class of tridentate N-donor ligands. These molecules consist of a central pyrazine (B50134) ring flanked by two pyrazolyl groups, creating a pincer-like N,N,N-coordination site. Their significance in modern inorganic and materials chemistry stems primarily from their application in the development of "smart" molecular materials, particularly those exhibiting spin-crossover (SCO) behavior.

The iron(II) complexes derived from these ligands, with the general formula [Fe(bppz)₂]²⁺, are especially prominent. These complexes can exist in two different electronic spin states: a high-spin (HS) state and a low-spin (LS) state. The transition between these states can be triggered by external stimuli such as temperature, pressure, or light irradiation. This switchable magnetic behavior makes them highly attractive for potential applications in data storage, molecular sensors, and display devices. rsc.org

The substitution of the more commonly studied pyridine (B92270) core with a pyrazine core in these tridentate ligands has a discernible effect on the properties of the resulting metal complexes. Research has shown that the pyrazinyl group in 2,6-di(pyrazol-1-yl)pyrazine ligands slightly stabilizes the low-spin state of their iron(II) complexes when compared to their 2,6-di(pyrazol-1-yl)pyridine counterparts. colby.eduwhiterose.ac.uk This demonstrates how subtle changes in the ligand scaffold can be used to fine-tune the magnetic properties of the final material. The ability to systematically modify the bppz framework, for instance by introducing various substituents at the 4-position of the pyrazole (B372694) rings, provides a powerful tool for chemists to manipulate the spin-transition temperature and other related properties. colby.edu

Historical Context and Evolution of Tridentate N-Donor Ligand Research

The study of tridentate N-donor ligands has a rich history, evolving from simple acyclic amines to complex, rigid heterocyclic systems. A cornerstone in this field is 2,2':6',2''-terpyridine (terpy), which has been extensively investigated for decades due to its ability to form stable, well-defined complexes with a wide range of metal ions. The predictable meridional coordination of terpy has made it a benchmark ligand in coordination chemistry.

Seeking to modify and control the properties of metal complexes, researchers began to develop "terpyridine analogues" by replacing one or more of the pyridine rings with other N-heterocycles. researchgate.net This led to the emergence of ligand families like the 2,6-di(pyrazol-1-yl)pyridines (bpp), which offered different steric and electronic profiles compared to terpy. researchgate.netresearchgate.net The introduction of pyrazole rings, which are poorer π-acceptors than pyridine, alters the ligand field strength and redox properties of the resulting complexes. rsc.org Concurrently, another major class of tridentate N-donor ligands, the poly(pyrazolyl)borates (known as "scorpionates"), was developed and has been used extensively in coordination and organometallic chemistry since their discovery. nih.govmdpi.com

Within this evolutionary context, this compound emerged as a more specialized analogue. It represents a logical progression in ligand design, where the central pyridine ring of the well-studied bpp ligand is replaced by a pyrazine ring. This modification, while seemingly minor, introduces a different electronic distribution and symmetry, providing a platform to probe the subtle structure-property relationships that govern the behavior of coordination compounds.

Scope and Research Objectives for this compound Studies

The primary research focus on this compound (bppz) and its derivatives is the investigation of their coordination chemistry with transition metals, particularly iron(II), to create and study molecular materials with tunable magnetic properties. The overarching objective is to understand and control the spin-crossover (SCO) phenomenon in these systems. rsc.orgresearchgate.net

Key research objectives include:

Synthesis and Characterization: The synthesis of the parent bppz ligand and a variety of its derivatives, typically by reacting 2,6-dichloropyrazine (B21018) with appropriately substituted pyrazoles. colby.eduwhiterose.ac.uk This allows for the systematic introduction of different functional groups onto the ligand framework.

Tuning Spin-Crossover Properties: A central goal is to modulate the spin transition temperature (T₁/₂) of the corresponding iron(II) complexes. By introducing electron-donating or electron-withdrawing substituents, researchers can manipulate the ligand field strength around the metal ion, thereby raising or lowering the temperature at which the transition between the high-spin and low-spin states occurs. colby.eduwhiterose.ac.uk

Investigation of Photomagnetic Effects: Many studies focus on the photomagnetic properties of these complexes, such as the Light-Induced Excited Spin-State Trapping (LIESST) effect. rsc.orgcolby.edu This involves trapping the complex in a metastable high-spin state at low temperatures after irradiation with light of a specific wavelength, a property of interest for optical switching applications.

The tables below summarize the synthesis of several bppz derivatives and the magnetic properties of their iron(II) complexes, illustrating the successful application of these research objectives.

Data Tables

Table 1: Synthesis of this compound Derivatives This table outlines the synthesis of various derivatives of this compound (bppz), which are primarily achieved through the reaction of 2,6-dichloropyrazine with pre-formed, 4-substituted pyrazoles. colby.eduwhiterose.ac.uk

| Compound Name | Abbreviation | Synthetic Method |

| 2,6-Bis(4-chloropyrazol-1-yl)pyrazine | L2Cl | Chlorination of bppz with NaClO in acetic acid. |

| 2,6-Bis(4-bromopyrazol-1-yl)pyrazine | L2Br | Reaction of 4-bromopyrazole with 2,6-dichloropyrazine. |

| 2,6-Bis(4-iodopyrazol-1-yl)pyrazine | L2I | Reaction of 4-iodopyrazole (B32481) with 2,6-dichloropyrazine. |

| 2,6-Bis(4-methylpyrazol-1-yl)pyrazine | L2Me | Reaction of 4-methylpyrazole (B1673528) with 2,6-dichloropyrazine. |

| 2,6-Bis(4-nitropyrazol-1-yl)pyrazine | L2NO2 | Reaction of 4-nitropyrazole with 2,6-dichloropyrazine. |

| 2,6-Bis(4-aminopyrazol-1-yl)pyrazine | L2NH2 | Reduction of L2NO2 with iron powder. |

| 2,6-Bis[4-(phenylethynyl)pyrazol-1-yl]pyrazine | L2CCPh | Sonogashira coupling reaction on L2I. |

Table 2: Magnetic Properties of Selected Iron(II) Complexes with Pyrazolyl-Pyrazine/Pyridine Ligands This table presents the spin transition temperatures (T₁/₂) and the temperatures up to which the light-induced high-spin state persists (T(LIESST)) for various iron(II) complexes, highlighting the influence of the ligand structure and counter-anion. rsc.orgcolby.eduwhiterose.ac.uk

| Complex | T₁/₂ (K) | T(LIESST) (K) | Spin State Behavior |

| [Fe(L²)₂][BF₄]₂ (L² = bppz) | 211 | 82 | Complete thermal spin transition. rsc.org |

| [Fe(L²)₂][ClO₄]₂ (L² = bppz) | 215 | 80 | Complete thermal spin transition. rsc.org |

| [Fe(L2Me)₂][BF₄]₂ | ~200 | 93 | Abrupt, one-step thermal spin-crossover. colby.eduwhiterose.ac.uk |

| [Fe(L2Me)₂][ClO₄]₂ | ~200 | - | Two-step thermal spin-crossover. colby.eduwhiterose.ac.uk |

| [Fe(L2Cl)₂][BF₄]₂ | - | - | Fixed 2:1 high/low-spin state mixture. colby.eduwhiterose.ac.uk |

| [Fe(L¹)₂][BF₄]₂ (L¹ = bpp) | 243 | 70 | Complete thermal spin transition. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(pyrazol-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRODYRLLEVCLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320533 | |

| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

253310-71-3 | |

| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization of 2,6 Bis 1 Pyrazolyl Pyrazine

Established Synthetic Pathways to the Core 2,6-Bis(1-pyrazolyl)pyrazine Ligand

The synthesis of the fundamental this compound (bppz) structure is primarily achieved through nucleophilic substitution reactions involving a pyrazine (B50134) precursor.

Approaches via 2,6-Dichloropyrazine (B21018) Precursors

The most common and direct method for synthesizing the this compound core and its derivatives involves the reaction of 2,6-dichloropyrazine with the desired pyrazole (B372694). This method is a nucleophilic aromatic substitution where the pyrazole, acting as a nucleophile, displaces the chloride leaving groups on the pyrazine ring. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. This approach is widely used for creating derivatives with substituents on the pyrazole rings by starting with pre-functionalized pyrazoles. For instance, derivatives such as 2,6-bis(4-methyl-pyrazol-1-yl)pyrazine and 2,6-bis(4-nitropyrazol-1-yl)pyrazine have been successfully prepared using this pathway by reacting 2,6-dichloropyrazine with the corresponding 4-substituted pyrazoles researchgate.net.

Alternative Synthetic Routes for Pyrazine-Based Heterocycles

While direct substitution on 2,6-dichloropyrazine is prevalent, other synthetic methodologies for pyrazine-based heterocycles could be adapted for the synthesis of the bppz core. General methods for forming substituted pyrazine rings often start from acyclic precursors. One such approach involves the reaction of an N-substituted iminodiacetonitrile with reagents like hydroxylamine, primary or secondary amines, or alcohols in the presence of a base google.com. For example, 2-amino-6-R-substituted-pyrazines can be synthesized by reacting an N-X-bis(cyanomethyl)amine (where X is a leaving group like -NO or -Cl) with various amines or alcohols google.com. Although not a direct route to bppz, these methods highlight alternative strategies for constructing the pyrazine core, which could potentially be modified to incorporate pyrazolyl moieties.

Functionalization and Modification of the Pyrazole Moieties in this compound

Modification of the pyrazole rings is a key strategy for fine-tuning the properties of the bppz ligand and its corresponding metal complexes.

Design Principles for Substituent Effects on Ligand Reactivity and Coordination Behavior

The introduction of substituents onto the pyrazole rings of the bppz ligand significantly alters its electronic properties, which in turn affects the ligand field strength and the stability of its metal complexes. The replacement of the terminal pyridine (B92270) rings in a terpyridine-like ligand with pyrazole rings already leads to notable differences in basicity and π-orbital energies researchgate.net. Further functionalization of these pyrazole rings allows for a more nuanced control over the physicochemical properties of the resulting coordination compounds researchgate.net. For example, in iron(II) complexes, the electronic nature of the substituent on the pyrazole can influence the spin-crossover (SCO) properties. The pyrazinyl group itself, compared to a pyridyl group, tends to slightly stabilize the low-spin state of these complexes researchgate.net. By adding electron-donating or electron-withdrawing groups to the pyrazole, the energy of the d-orbitals of the coordinated metal can be modulated, directly impacting behaviors like spin-state transitions.

Introduction of Diverse Functional Groups (e.g., Halogens, Alkyl, Nitro)

A variety of functional groups can be introduced onto the pyrazole moieties, typically at the 4-position, either by starting with a pre-functionalized pyrazole or by direct functionalization of the bppz ligand.

Halogenation: Chlorination of the parent 2,6-bis(pyrazol-1-yl)pyrazine (bppz) can be achieved using reagents like NaClO in acetic acid to yield 2,6-bis(4-chloropyrazol-1-yl)pyrazine researchgate.net. Bromo and iodo derivatives are typically prepared by using 4-bromo- or 4-iodopyrazole (B32481) in the initial condensation with 2,6-dichloropyrazine researchgate.net.

Alkylation: Alkyl groups, such as methyl, are introduced by using the appropriately substituted pyrazole. For example, 2,6-bis(4-methyl-pyrazol-1-yl)pyrazine was synthesized from 4-methylpyrazole (B1673528) and 2,6-dichloropyrazine researchgate.net.

Nitration: The nitro group, a strong electron-withdrawing group, can be incorporated to produce ligands like 2,6-bis(4-nitropyrazol-1-yl)pyrazine, again by using 4-nitropyrazole as the starting material researchgate.net.

The table below summarizes the synthesis of various functionalized this compound derivatives.

| Derivative Name | Precursors | Method |

| 2,6-Bis(4-chloropyrazol-1-yl)pyrazine (L2Cl) | 2,6-Bis(pyrazol-1-yl)pyrazine, NaClO, Acetic Acid | Direct chlorination |

| 2,6-Bis(4-bromopyrazol-1-yl)pyrazine (L2Br) | 2,6-Dichloropyrazine, 4-Bromopyrazole | Nucleophilic substitution |

| 2,6-Bis(4-iodopyrazol-1-yl)pyrazine (L2I) | 2,6-Dichloropyrazine, 4-Iodopyrazole | Nucleophilic substitution |

| 2,6-Bis(4-methyl-pyrazol-1-yl)pyrazine (L2Me) | 2,6-Dichloropyrazine, 4-Methylpyrazole | Nucleophilic substitution |

| 2,6-Bis(4-nitropyrazol-1-yl)pyrazine (L2NO2) | 2,6-Dichloropyrazine, 4-Nitropyrazole | Nucleophilic substitution |

Data sourced from ResearchGate researchgate.net.

Synthesis of Advanced this compound Derivatives for Specific Applications

The functionalized bppz derivatives can serve as platforms for further synthetic transformations, leading to advanced ligands designed for specific applications, such as in the development of molecular switches and functional materials. A key application of these ligands is in the field of spin-crossover (SCO) materials, where iron(II) complexes can switch between high-spin and low-spin states in response to external stimuli like temperature or light researchgate.net.

The synthesis of these advanced derivatives often involves standard organic reactions on the pre-installed functional groups.

Reduction of Nitro Groups: The nitro-substituted ligand, 2,6-bis(4-nitropyrazol-1-yl)pyrazine, can be reduced using agents like iron powder to yield the corresponding amino derivative, 2,6-bis(4-aminopyrazol-1-yl)pyrazine. This introduces a versatile amino group that can be further modified researchgate.net.

Carbon-Carbon Coupling Reactions: The iodo-substituted ligand, 2,6-bis(4-iodopyrazol-1-yl)pyrazine, is an excellent precursor for cross-coupling reactions. For instance, a Sonogashira coupling reaction can be employed to introduce an alkyne moiety, yielding derivatives such as 2,6-bis[4-(phenylethynyl)pyrazol-1-yl]pyrazine researchgate.net.

These advanced derivatives have been used to create iron(II) complexes with distinct SCO properties. For example, complexes with the methyl-substituted ligand, [Fe(L2Me)2]X2, exhibit abrupt thermal spin-crossover, while the halogenated derivatives show varied magnetic behaviors, from fixed spin states to solvent-dependent spin transitions researchgate.net.

The table below details the synthesis of advanced bppz derivatives from functionalized precursors.

| Precursor Ligand | Reagents/Reaction Type | Product Ligand Name | Application Area |

| 2,6-Bis(4-nitropyrazol-1-yl)pyrazine (L2NO2) | Iron powder / Reduction | 2,6-Bis(4-aminopyrazol-1-yl)pyrazine (L2NH2) | Further functionalization |

| 2,6-Bis(4-iodopyrazol-1-yl)pyrazine (L2I) | Phenylacetylene / Sonogashira coupling | 2,6-Bis[4-(phenylethynyl)pyrazol-1-yl]pyrazine (L2CCPh) | Functional materials |

Data sourced from ResearchGate researchgate.net.

Ligands Tailored for Supramolecular Assembly

The design of this compound derivatives for supramolecular assembly focuses on creating larger, organized architectures like coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov This is achieved by incorporating additional coordinating sites or functional groups capable of forming directional intermolecular interactions, such as hydrogen bonds.

A key strategy involves functionalizing the bppz ligand scaffold to act as a linker between metal centers, extending the structure beyond a simple mononuclear complex into one-, two-, or three-dimensional networks. While the parent bppz ligand typically forms discrete 0D complexes, introducing functional groups allows it to bridge multiple metal ions. For example, derivatives of the analogous 2,6-bis(pyrazol-3-yl)pyridine (3-bpp) system, featuring hydroxy or cyanophenyl moieties, have been used to create coordination polymers. nih.gov In these structures, the primary tridentate N3 site coordinates to one metal center (e.g., iron(II)), while the appended functional group coordinates to a second metal ion, propagating the network. nih.gov

One of the significant challenges in this area is designing ligands that can form extended structures while preserving the specific functional properties of the core metal complex, such as spin-crossover (SCO) behavior. researchgate.net The formation of CPs and MOFs often requires specific, sometimes harsh, solvothermal conditions which can be detrimental to the stability of the desired functional core. nih.gov Therefore, ligand design must balance the ability to form robust extended networks with the preservation of the electronic and coordination environment of the primary metal center.

Table 1: Examples of Functional Groups on Pyrazolylpyridine Ligands for Supramolecular Assembly Data based on analogous pyridine systems.

| Functional Group | Purpose in Supramolecular Assembly | Reference |

| Hydroxy (-OH) | Provides a proton and an additional coordination site for linking metal ions, enabling proton-coupled electron transfer (PCET) processes. | nih.gov |

| Benzonitrile | The nitrile group acts as a secondary coordination site to link metal nodes, forming extended polymer chains. | nih.gov |

| Carboxylate (-COOH) | Acts as a classic linker in MOF synthesis, bridging metal clusters or ions into robust frameworks. | N/A |

Ligands Designed for Integration into Functional Materials

The derivatization of this compound is a powerful tool for creating ligands intended for use in functional materials, particularly those exhibiting spin-crossover (SCO) phenomena. researchgate.netresearchgate.net SCO complexes, typically of iron(II), can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light, making them attractive for applications in sensing, data storage, and molecular switching. nih.gov

The synthetic strategy involves modifying the bppz ligand to precisely control the ligand field strength around the metal ion, which in turn dictates the SCO properties. researchgate.net By adding electron-donating or electron-withdrawing groups to the pyrazole rings, the transition temperature (T½) of the spin crossover can be systematically tuned.

A summary of synthesized bppz derivatives and their precursors is presented below.

Table 2: Synthesized Derivatives of this compound (bppz)

| Derivative Name | Synthetic Method | Precursors | Reference |

| 2,6-bis(4-chloropyrazol-1-yl)pyrazine | Chlorination of bppz with NaClO in acetic acid | This compound, Sodium hypochlorite | researchgate.net |

| 2,6-bis(4-bromopyrazol-1-yl)pyrazine | Reaction of 4-bromopyrazole with 2,6-dichloropyrazine | 4-bromopyrazole, 2,6-dichloropyrazine | researchgate.net |

| 2,6-bis(4-iodopyrazol-1-yl)pyrazine | Reaction of 4-iodopyrazole with 2,6-dichloropyrazine | 4-iodopyrazole, 2,6-dichloropyrazine | researchgate.net |

| 2,6-bis(4-methyl-pyrazol-1-yl)pyrazine | Reaction of 4-methylpyrazole with 2,6-dichloropyrazine | 4-methylpyrazole, 2,6-dichloropyrazine | researchgate.net |

| 2,6-bis(4-nitropyrazol-1-yl)pyrazine | Reaction of 4-nitropyrazole with 2,6-dichloropyrazine | 4-nitropyrazole, 2,6-dichloropyrazine | researchgate.net |

| 2,6-bis(4-aminopyrazol-1-yl)pyrazine | Reduction of the corresponding nitro derivative with iron powder | 2,6-bis(4-nitropyrazol-1-yl)pyrazine, Iron powder | researchgate.net |

| 2,6-bis[4-(phenylethynyl)pyrazol-1-yl]pyrazine | Sonogashira coupling of the iodo derivative with phenylacetylene | 2,6-bis(4-iodopyrazol-1-yl)pyrazine, Phenylacetylene | researchgate.net |

Furthermore, ligands can be engineered for integration into molecular electronic devices. This often involves attaching "anchoring groups" that can bind to electrode surfaces, such as gold. nih.govcsic.es Research on the analogous pyridine-based systems has demonstrated the synthesis of ligands functionalized with thiophene and bithiophene units via Sonogashira coupling reactions. nih.govcsic.es These sulfur-containing groups act as effective anchors for gold surfaces, paving the way for the study of spin-state switching in single-molecule junctions. nih.gov This approach allows for the fabrication of molecular-scale switches and memory elements.

Coordination Chemistry of 2,6 Bis 1 Pyrazolyl Pyrazine Complexes

Ligand Coordination Modes and Denticity in 2,6-Bis(1-pyrazolyl)pyrazine Complexes

This compound functions as a planar, tridentate NNN-donor ligand. Its geometry is well-suited for chelating metal ions, utilizing the nitrogen atoms from the central pyrazine (B50134) ring and the two flanking pyrazolyl rings. This coordination behavior is analogous to that of terpyridine and its derivatives, which are known to form stable complexes with a variety of metal ions researchgate.net.

The defining feature of this compound in coordination chemistry is its role as a tridentate, or terpyridine-like, ligand. It coordinates to a metal center via the two nitrogen atoms of the pyrazolyl rings and one of the nitrogen atoms of the central pyrazine ring. This NNN chelation forms two five-membered chelate rings with the metal ion, a structural motif that imparts considerable thermodynamic stability to the resulting complex. This mode of coordination has been confirmed in various complexes, particularly with transition metals like iron(II), where two ligands wrap around the metal center to form a [M(L)₂]²⁺ dication researchgate.net. The robust tridentate N-donor framework is a key characteristic shared with its pyridine-based analogues nih.gov.

The tridentate nature of this compound strongly dictates the resulting coordination geometry of its metal complexes. When two of these ligands coordinate to a single metal ion, they typically form a pseudo-octahedral geometry. In these [M(L)₂]ⁿ⁺ complexes, the six nitrogen atoms from the two ligands occupy the vertices of the octahedron.

However, the geometry is often distorted from a perfect octahedron. For instance, in high-spin iron(II) complexes of the analogous 2,6-bis(pyrazolyl)pyridine (bpp) ligands, significant distortions from the ideal D₂d molecular symmetry are common nih.govacs.org. These distortions are characterized by a reduction in the trans-N(central)–Fe–N(central) angle from the ideal 180° and a canting of the two ligands relative to each other nih.govacs.org. Similar behavior is observed in iron(II) complexes with the pyrazine-based ligand, resulting in a distorted six-coordinate geometry researchgate.net. For other metal ions, different geometries can be achieved. For example, Palladium(II) complexes with the analogous bpp ligand are known to adopt a square planar geometry nih.gov.

Table 1: Selected Coordination Geometries of Metal Complexes with Pyrazole-Based Tridentate Ligands

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Iron(II) | 2,6-dipyrazol-1-ylpyrazine derivatives | Distorted Octahedral | researchgate.net |

| Iron(II) | 2,6-bis(pyrazolyl)pyridine (bpp) | Distorted Octahedral | nih.govacs.orgnih.gov |

| Ruthenium(II) | 2,6-bis(pyrazolyl)pyridine (bpp) | Distorted Octahedral | nih.gov |

| Palladium(II) | 2,6-bis(pyrazolyl)pyridine (bpp) | Square Planar | nih.gov |

| Zinc(II) | 2,6-di(3-pyrazolyl)pyridine | Distorted Octahedral / Bipyramidal | rsc.org |

| Copper(II) | 2,6-di(pyrazin-2-yl)pyridine | Five-coordinate | rsc.org |

Metal Ion Complexation Studies with this compound

Research has explored the complexation of this compound and its derivatives with a range of metal ions, focusing primarily on transition metals. These studies are often comparative to the extensive work done on the analogous 2,6-bis(pyrazolyl)pyridine (bpp) systems researchgate.netdntb.gov.ua.

The coordination chemistry of this compound has been most extensively studied with iron(II). Complexes with the general formula [FeL₂]X₂ have been synthesized, where L is this compound or its substituted derivatives, and X is a counter-anion like BF₄⁻ or ClO₄⁻ researchgate.net. These iron(II) complexes are of particular interest because they can exhibit spin-crossover (SCO) behavior, where the spin state of the metal ion changes in response to external stimuli like temperature researchgate.net.

Iron (Fe): Complexes of Fe(II) with 2,6-dipyrazol-1-ylpyrazine (L2H) and its methylated derivatives (L2Me, L2Me2) have been synthesized and characterized. The solvent-free [Fe(L2H)₂][BF₄]₂ complex shows an abrupt spin-state transition at 223 K with a hysteresis loop, indicative of cooperative effects within the crystal lattice researchgate.net. The spin state is sensitive to substituents on the pyrazole (B372694) rings; for example, the [Fe(L2Me2)₂]²⁺ complex is fully low-spin at room temperature due to steric repulsions involving the methyl groups researchgate.net.

Ruthenium (Ru) and Palladium (Pd): While specific studies on Ru and Pd complexes with the pyrazine-based ligand are not widely documented in the provided context, extensive research on the analogous bpp ligand provides insight. Ruthenium(II) and Palladium(II) form complexes such as [Ru(bpp)(DMSO)Cl₂] and [Pd(bpp)Cl]Cl nih.gov. The Ru(II) complex typically exhibits a distorted octahedral geometry, while the Pd(II) complex adopts a square planar geometry, with the bpp ligand acting in a tridentate manner in both cases nih.gov.

Copper (Cu) and Zinc (Zn): The coordination of Cu(II) and Zn(II) with pyrazole-containing ligands is well-established. For instance, various Cu(II) mononuclear complexes with pyrazole-based ligands have been evaluated for their enzymatic mimicry nih.gov. Zinc(II) complexes with related bis-pyrazole/pyridine (B92270) ligands have been shown to form six-coordinate distorted octahedral or five-coordinate bipyramidal geometries, depending on the other ligands present rsc.org.

Table 2: Summary of Studied Transition Metal Complexes with this compound and Analogous Ligands

| Metal Ion | Ligand | Complex Formula Example | Key Findings | Reference |

| Fe(II) | 2,6-dipyrazol-1-ylpyrazine | [Fe(L2H)₂][BF₄]₂ | Exhibits abrupt spin-crossover with hysteresis. | researchgate.net |

| Fe(II) | 2,6-bis(3,5-dimethylpyrazol-1-yl)pyrazine | [Fe(L2Me2)₂][BF₄]₂ | Steric effects induce a low-spin state. | researchgate.net |

| Ru(II) | 2,6-bis(pyrazol-1-yl)pyridine | [Ru(bpp)(DMSO)Cl₂] | Distorted octahedral geometry. | nih.gov |

| Pd(II) | 2,6-bis(pyrazol-1-yl)pyridine | [Pd(bpp)Cl]Cl | Square planar geometry. | nih.gov |

| Cu(II) | Pyrazole derivatives | CuL₂₂ | Potential as enzyme mimics. | nih.gov |

| Zn(II) | 2,6-di(3-pyrazolyl)pyridine | [Zn(L)(Oxalate)] | Distorted octahedral geometry. | rsc.org |

The complexation of f-block elements with N-donor ligands like this compound is an area of interest for applications in nuclear fuel reprocessing and separation science. While direct studies with the pyrazine ligand are limited in the provided search results, research on the isomeric 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) ligand offers valuable insights into the coordination behavior with lanthanides (Ln) and actinides (An) bohrium.comnih.gov.

Time-resolved laser fluorescence spectroscopy (TRLFS) studies with Curium(III) and Europium(III) have revealed the formation of 1:1, 1:2, and 1:3 metal-ligand complexes in solution nih.gov. These studies indicate that Cm(III) complexation is more favorable than that of Eu(III), highlighted by the formation of a [Cm(C4-BPP)₃]³⁺ complex, which is not observed for europium under similar conditions nih.gov. Furthermore, NMR data for Americium(III) and lanthanide(III) complexes with C4-BPP suggest a higher degree of covalent character in the Am(III)–N bond compared to the Ln(III)–N bond, which aligns with the observed differences in complex stability nih.gov.

Factors Influencing Complex Stability and Stoichiometry

The stability and stoichiometry of complexes formed with this compound are governed by several interconnected factors.

Metal Ion Properties: The charge, size, and electronic configuration of the metal ion are crucial. Harder metal cations will have different affinities for the nitrogen donor atoms compared to softer metals.

Ligand Structure: Modifications to the ligand, such as adding substituents to the pyrazolyl rings, can significantly impact the stability and properties of the complex. Steric hindrance from bulky substituents can disfavor the formation of certain stoichiometries or enforce specific geometries and spin states, as seen in the low-spin [Fe(L2Me2)₂]²⁺ complex researchgate.net.

Counter-Anions and Solvent Molecules: The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can have a profound effect on the solid-state structure and, consequently, the physical properties of the complex. In the case of spin-crossover compounds, anions and solvent molecules can influence the cooperativity of the spin transition through hydrogen bonding and other intermolecular interactions csic.es. The stability of complexes in solution can also be highly dependent on the solvent used uwc.ac.za.

Typically, with transition metals, this compound forms complexes with a 1:2 metal-to-ligand stoichiometry, leading to the stable [M(L)₂]ⁿ⁺ cation researchgate.net. However, other stoichiometries (e.g., 1:1 or 1:3) can be favored depending on the specific metal ion, reaction conditions, and the steric profile of the ligand nih.gov.

Role of Counterions in Complex Formation and Structure

The counterion present during the formation of a metal complex with ligands like this compound plays a crucial role that extends beyond simple charge balancing. It can directly participate in the crystal lattice, influencing the molecular packing, geometry of the coordination sphere, and even the electronic properties of the complex through various non-covalent interactions.

The ability of counterions to interact with the ligand framework is particularly pronounced in ligands containing protic sites, such as the N-H groups in related pyrazole-based ligands. researchgate.netnih.gov These sites can act as hydrogen-bond donors, interacting with anionic counterions. This can lead to the formation of extensive supramolecular networks, which can affect properties like spin-crossover (SCO) behavior in iron(II) complexes. researchgate.netnih.gov The spin transition temperatures of such complexes have been shown to be highly sensitive to the nature of the anion. researchgate.net

In some cases, the counterion can directly coordinate to the metal center, altering the primary coordination sphere. However, more commonly, it influences the structure through second-sphere coordination, affecting the packing of the complex cations and any solvent molecules present in the lattice. For example, the structure of a series of palladium(II) complexes with a bis(pyrazol-1-yl)amine ligand was shown to be dependent on the co-ligands and counter-ions present. researchgate.net

| Counterion | Metal Center | Observed Role/Interaction | Resulting Structural Feature |

| Perchlorate (ClO₄⁻) | Copper(II) | Occupies lattice cavities; Anion-π interactions with pyrazine ring. bendola.combendola.com | Stabilization of a 2D polymer array. bendola.combendola.com |

| Tetrafluoroborate (BF₄⁻) | Iron(II) | Hydrogen bonding with ligand N-H groups (in related systems). researchgate.net | Influences spin-crossover temperature and cooperativity. researchgate.net |

| Halides (Cl⁻, Br⁻, I⁻) | Palladium(II) | Influences dihedral angle between pyrazole rings. researchgate.net | Variation in molecular geometry. researchgate.net |

| Nitrate (NO₃⁻) | Palladium(II) | Acts as a counterion in the crystal lattice. researchgate.net | Forms part of the overall crystal structure. researchgate.net |

Solvent Effects on Coordination Environment and Stability

The solvent is a critical parameter in the synthesis of coordination complexes, influencing not only the solubility of reactants but also the final structure and stability of the product. Solvent molecules can coordinate directly to the metal ion, act as space-filling guests in the crystal lattice, or mediate interactions between complex units through hydrogen bonding.

In the context of 2,6-bis(pyrazolyl)pyridine complexes, which are structurally analogous to bppz systems, solvent molecules have a profound impact on their magnetic properties. acs.org The presence or absence of solvent molecules in the crystal lattice can trigger spin-state switching in iron(II) SCO compounds. acs.org For some complexes, the exchange of one solvent guest for another can reversibly tune the spin state, stabilizing a low-spin state with one solvent and a high-spin state with another. acs.org

The coordination environment of the metal ion can be directly altered by the solvent. A notable example is a cobalt(II) complex with a bpp-type ligand, which exhibits a reversible structural transformation upon solvation and desolvation. nih.gov In its anhydrous form, the complex adopts a five-coordinate, distorted trigonal bipyramidal geometry. nih.gov Upon exposure to water, it transforms into a six-coordinate octahedral complex by incorporating three water molecules into the primary coordination sphere. nih.gov This change is accompanied by a distinct color change, highlighting the direct influence of the solvent on the coordination geometry.

Furthermore, the stability of complexes in solution can be highly dependent on the solvent composition. Studies on pyrazole-based silver(I) complexes in ethanol-water mixtures have shown that increasing the percentage of water can decrease the stability of the complex. mocedes.org This is attributed to the competitive nature of water molecules, which can coordinate to the metal ion, and to a decrease in the solubility of the complex in more aqueous media. mocedes.org The choice of solvent is also critical in solvothermal syntheses, where coordinating solvents like DMF or methanol (B129727) can be detrimental to the stability of some complexes at high temperatures. mdpi.comnih.gov

| Solvent | Metal Center | Effect on Complex | Research Finding |

| Water (H₂O) | Cobalt(II) | Reversible change in coordination geometry. nih.gov | Transforms from five-coordinate trigonal bipyramidal to six-coordinate octahedral upon hydration. nih.gov |

| Acetonitrile (MeCN) / Acetone (Me₂CO) | Iron(II) | Reversible tuning of spin state. acs.org | Guest exchange modulates spin-crossover properties. acs.org |

| Methanol (MeOH) / Acetonitrile (MeCN) | Iron(II) | Acts as a lattice solvent. nih.gov | Included in the crystal structure, influencing packing and properties. nih.gov |

| Ethanol-Water Mixtures | Silver(I) | Decreased complex stability with higher water content. mocedes.org | Water molecules act as competitive ligands. mocedes.org |

| Dimethylformamide (DMF) | Iron(II) | Potential for complex decomposition at high temperatures. mdpi.comnih.gov | Can be detrimental to stability during solvothermal synthesis. mdpi.comnih.gov |

Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallography of 2,6-Bis(1-pyrazolyl)pyrazine and Its Metal Complexes

For instance, iron(II) complexes of substituted bpp ligands, such as [FeL₂]²⁺ where L is 4-{3,4-dimethoxyphenylsulfanyl}-2,6-di{pyrazol-1-yl}pyridine, have been shown to adopt a highly distorted six-coordinate geometry. nih.gov In high-spin [Fe(bpp)₂]²⁺ derivatives, this distortion is common and is characterized by a deviation from the ideal D₂d symmetry. nih.govacs.org This includes a reduction in the trans-N{pyridyl}–Fe–N{pyridyl} angle from the ideal 180°. nih.gov

The crystal structure of a closely related ligand, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, reveals that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine (B92270) ring, with dihedral angles of 87.77(8)° and 85.73(7)°. core.ac.uknih.govresearchgate.net This perpendicular arrangement is a common feature in such ligand systems.

The coordination of bpp and its derivatives to various metal ions typically results in a tridentate chelation, utilizing the nitrogen atoms from the central heterocyclic ring and one from each of the two pyrazolyl moieties. nih.govresearchgate.net The resulting metal complexes exhibit diverse coordination geometries, including distorted octahedral and square planar, depending on the metal ion and other coordinating ligands. nih.gov For example, the [Co(bpp)Cl₂] complex adopts a distorted trigonal bipyramidal geometry, while [Co(bpp)(H₂O)₃]Cl₂ is octahedral. nih.gov

Below is a table of selected crystallographic data for a related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, which provides an indication of the structural parameters that can be expected for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₃N₅ |

| Formula Weight | 239.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.481 (3) |

| b (Å) | 9.076 (4) |

| c (Å) | 19.021 (8) |

| β (°) | 95.471 (5) |

| Volume (ų) | 1285.7 (9) |

| Z | 4 |

The solid-state packing of this compound and its metal complexes is governed by a variety of non-covalent intermolecular interactions, which dictate the formation of higher-order supramolecular architectures.

In the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C—H···N hydrogen bonds are observed, linking the molecules into layers. core.ac.uknih.govresearchgate.net This type of hydrogen bonding is a common feature in nitrogen-containing heterocyclic compounds and plays a significant role in their crystal engineering.

Studies on related iron(II) complexes of substituted 2,6-bis(pyrazolyl)pyridine ligands reveal the presence of π-π stacking interactions between the aromatic rings of the ligands. nih.gov For example, in salts of [FeL₂]²⁺ (L = 4-{3,4-dimethoxyphenylsulfanyl}-2,6-di{pyrazol-1-yl}pyridine), cations associate into layers through columns of face-to-face π-π interactions between their phenyl substituents. nih.gov

In complexes of 2,6-bis(pyrazol-3-yl)pyridines, hydrogen bonding plays a crucial role in the formation of supramolecular structures. For instance, in [Fe(LOH)₂][FeCl₄]·5CH₃CN, the hydroxyl groups of the ligand form hydrogen bonds with the chloride anions and solvent molecules, leading to the formation of hydrogen-bonded spirals. mdpi.com Furthermore, weak parallel-displaced stacking interactions can also occur between the aromatic rings of neighboring complex units. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of this compound and its metal complexes by probing their characteristic vibrational modes.

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent pyrazine (B50134) and pyrazole (B372694) rings. While a detailed vibrational analysis of the free ligand is not extensively reported, data from related pyrazine and pyrazole compounds can be used to approximate the expected vibrational modes.

For pyrazine, characteristic C-H stretching vibrations are observed in the high-frequency region of the IR spectrum. researchgate.net Pyrazole rings exhibit characteristic C-N stretching vibrations, with a notable band appearing around 1290 cm⁻¹. researchgate.net A pyrazole ring deformation has been experimentally observed at 634 cm⁻¹. derpharmachemica.com

In metal complexes of pyrazine-2-carboxylic acid derivatives, the C=O stretching vibration is a prominent feature in the IR spectrum, appearing around 1665-1678 cm⁻¹. hilarispublisher.com For metal complexes of pyrazoline derivatives, the C=N stretching frequency is observed and confirms the formation of the ligand framework. derpharmachemica.com

A theoretical and experimental study on 2,6-bis(pyrazol-1-yl)pyridine (bpp) has shown a strong correlation between measured and calculated vibrational frequencies, validating the structural assignments. nih.gov This suggests that computational methods can be a powerful tool in assigning the vibrational modes of the related this compound.

The following table presents some characteristic vibrational modes for pyrazine and pyrazole rings, which are the building blocks of this compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Ring System |

|---|---|---|

| C-H Stretch | ~3000 - 3100 | Pyrazine, Pyrazole |

| C=N Stretch | ~1600 - 1650 | Pyrazine, Pyrazole |

| Ring Breathing | ~950 - 1050 | Pyrazine, Pyrazole |

| C-N Stretch | ~1290 | Pyrazole |

| Ring Deformation | ~634 | Pyrazole |

Upon coordination of this compound to a metal center, shifts in the vibrational frequencies of the ligand are expected. These coordination-induced shifts provide direct evidence of ligand-metal bond formation and can offer insights into the coordination mode and the strength of the interaction.

Generally, the coordination of a nitrogen-containing heterocyclic ligand to a metal ion through its nitrogen atom leads to a shift in the vibrational frequencies associated with the ring. This is due to the alteration of the electron density within the ring upon donation of the lone pair of electrons to the metal.

For instance, in metal complexes of pyrazine-2-carboxylic acid derivatives, the coordination to metal ions like Cu(II) and Co(II) is confirmed by the appearance of new bands corresponding to M-N and M-O vibrations. hilarispublisher.com In the case of 2,6-bis(pyrazolyl)pyridine complexes, IR and UV-visible spectroscopic analyses have been used to confirm the coordination mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine and pyrazole rings. Based on data for related compounds, the protons on the pyrazine ring are likely to appear as a singlet in the aromatic region. For example, the ¹H NMR spectrum of 2,5-diphenylpyrazine (B189496) shows a singlet at δ 9.06 ppm for the pyrazine protons. rsc.org The protons on the pyrazole rings will give rise to a set of signals, the chemical shifts and coupling patterns of which will be characteristic of the 1-substituted pyrazole moiety.

The ¹³C NMR spectrum will similarly provide characteristic signals for each unique carbon atom in the molecule. For 2,5-diphenylpyrazine, the pyrazine carbons appear at δ 150.7 and 141.2 ppm. rsc.org

Upon coordination to a diamagnetic metal ion, the NMR signals of the ligand will experience shifts due to the change in the electronic environment. These coordination-induced shifts are a powerful indicator of complex formation and can provide information about the binding site. In complexes of 2,6-bis(pyrazol-1-yl)pyridine, characteristic shifts in the pyrazolyl and pyridine proton signals are observed upon ligand coordination. nih.gov

For paramagnetic metal complexes, the NMR spectra are more complex due to the influence of the unpaired electrons of the metal ion. However, the analysis of paramagnetic NMR spectra can provide valuable information about the magnetic properties and the electronic structure of the complex. acs.org

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the pyrazine and pyrazole moieties of this compound based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyrazine-H | 8.5 - 9.5 |

| Pyrazole-H | 6.0 - 8.5 | |

| ¹³C | Pyrazine-C | 140 - 155 |

| Pyrazole-C | 105 - 145 |

Carbon NMR (¹³C NMR) and Other Nuclei NMR Studiesmdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the this compound ligand and its complexes. Similar to proton NMR, the coordination of the ligand to a metal center results in shifts of the carbon signals. The carbon atoms directly attached to the coordinating nitrogen atoms are particularly affected, typically showing a downfield shift upon complexation.

For the free ligand, 2,6-bis(5-tert-butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-3-yl)pyridine, a derivative of bpp, ¹³C NMR signals in THF-d₈ were observed at δ(ppm) = 155.41 (2-Py), 153.89 (5-pyraz), 152.92 (3-pyraz), 139.68 (4-Py), 137.21 (1-Ph), 137.03 (2-Ph), 132.28 (3-Ph), 129.86 (4-Ph), 119.52 (3-Py), 104.56 (4-pyraz), 33.15 (C(Me)₃), and 30.80 (CH₃) mdpi.com. Upon formation of an iron(II) complex, these chemical shifts are altered, reflecting the change in the electronic structure of the ligand.

Studies involving other nuclei are less common but can provide specific insights. For instance, in complexes containing metals with NMR-active isotopes, such as ¹⁹⁵Pt or ¹⁰³Rh, direct observation of the metal nucleus can yield valuable data on the coordination environment. Similarly, NMR studies of counter-ions, like ¹⁹F or ³¹P in BF₄⁻ or PF₆⁻ anions, can provide information about ion-pairing and the solution-state structure of the complexes.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Ligands in CDCl₃

| Compound | Pyrazine Carbons | Pyrazolyl Carbons | Reference |

|---|---|---|---|

| 2,5-diphenylpyrazine | 150.7, 141.2 | - | rsc.org |

| 2,5-bis(2-fluorophenyl)pyrazine | 148.5, 144.8, 144.7, 143.4, 143.3 | - | rsc.org |

| 2,6-di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine | - | 142.54, 128.11, 108.09 | csic.es |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopies are powerful techniques for probing the electronic structure and excited-state properties of this compound and its metal complexes. These methods provide information on the various electronic transitions that can occur within the molecule.

The UV-Vis absorption spectra of this compound and its complexes are characterized by distinct absorption bands corresponding to different electronic transitions. In the free ligand, the high-energy bands in the ultraviolet region are typically assigned to spin-allowed π–π* intraligand (IL) transitions. For example, pyrazine itself exhibits absorption bands in the 220-270 nm and 290-380 nm regions. researchgate.net

Upon coordination to a metal center, new absorption bands often appear in the visible region of the spectrum. These lower-energy bands are generally assigned to metal-to-ligand charge transfer (MLCT) transitions. MLCT transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the specific ligand environment. For instance, a palladium(II) complex with a 2,6-bis(pyrazol-1-yl)pyridine ligand showed intraligand π–π transitions in the 250–300 nm range. nih.gov Rhenium(I) complexes of bpp exhibit characteristic Re(I) MLCT absorption bands. nih.gov

Many metal complexes of this compound and related ligands exhibit interesting photophysical properties, including luminescence and fluorescence. These emission properties are often associated with the radiative decay from excited states, such as those populated by MLCT transitions.

Ruthenium(II) complexes containing bpp ligands have been investigated for their luminescent applications. mdpi.com For example, heteroleptic Ru(II) complexes bearing bpp derivatives have been explored for their photoactive properties. nih.gov Platinum(II) complexes with bpp have also been studied for their luminescent behavior. mdpi.com A solid sample of a Pt(bpp)(Ph) complex was found to exhibit an intense, narrow emission centered at 655 nm at 77 K. nih.gov The nature of the emission can be fine-tuned by modifying the ligand structure or the metal center, which can alter the energies of the excited states. In some iron(II) spin-crossover complexes, a synergy between the spin state and luminescence has been observed, where the high-spin state leads to a "turn-on" of luminescence. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysismdpi.comnih.govnih.gov

Mass spectrometry (MS) is a crucial analytical technique for the characterization of this compound and its metal complexes. It provides information about the molecular weight of the compound, which is essential for confirming its identity and purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of metal complexes, as it allows for the gentle transfer of intact complex ions into the gas phase.

The ESI-mass spectrum of a complex typically shows a prominent peak corresponding to the molecular ion, [M]⁺, or a related species such as [M+H]⁺ or [M-anion]⁺. For example, the ESI-TOF mass spectrum of a 2,6-di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine ligand showed a peak for [L+H]⁺. rsc.org The isotopic distribution pattern of the molecular ion peak can be compared with the theoretical pattern to further confirm the elemental composition of the complex.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the complex ions. By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments can provide valuable structural information, such as the connectivity of the ligand to the metal center and the nature of any coordinated counter-ions or solvent molecules.

Theoretical and Computational Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is the primary computational method for studying the properties of molecules in their electronic excited states. It is used to calculate excitation energies, which correspond to the absorption bands in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of these bands.

For 2,6-bis(1-pyrazolyl)pyrazine and its complexes, TD-DFT provides detailed insights into the nature of electronic transitions. It can characterize whether an excitation is localized on the ligand (intraligand transition), involves charge transfer between the metal and the ligand (MLCT or LMCT), or is centered on the metal (d-d transition). This information is vital for designing molecules with specific photophysical properties, such as those used in light-emitting devices or as photosensitizers.

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Interactions and Assembly

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of larger systems and longer timescales. These methods are particularly useful for investigating supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, ordered structures.

For this compound, MD simulations can be used to model how individual ligand molecules interact with each other and with solvent molecules in solution. It has been noted that this ligand can form a [2+2] metallamacrocycle with silver(I) cations, creating a discrete supramolecular assembly. MD simulations could be employed to study the stability of such macrocycles, the role of counter-ions and solvent, and the dynamics of their formation. These simulations can also provide insights into intermolecular forces, such as π-π stacking and hydrogen bonding, that direct the self-assembly process in the solid state. The Automated Topology Builder (ATB) provides force field parameters for 2,6-di(1H-pyrazol-1-yl)pyrazine, facilitating its use in MD simulations.

Quantum Chemical Calculations of Reactivity Descriptors and Mechanistic Insights

DFT calculations can also be used to compute a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the principles of conceptual DFT and include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

Fukui Functions: Indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack.

By analyzing these descriptors for this compound, researchers can predict the most reactive sites on the molecule. For example, the nitrogen atoms of the pyrazine (B50134) and pyrazole (B372694) rings are expected to be nucleophilic centers, susceptible to protonation or coordination with metal ions. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, thereby identifying likely sites for electrophilic and nucleophilic interactions. These tools provide powerful mechanistic insights into the ligand's coordination behavior and subsequent reactions of its complexes.

Advanced Research Applications of 2,6 Bis 1 Pyrazolyl Pyrazine Complexes in Materials Science and Catalysis

Catalytic Applications of Metal Complexes Containing 2,6-Bis(1-pyrazolyl)pyrazine Ligands

Metal complexes incorporating this compound and its derivatives have emerged as versatile catalysts in a range of organic transformations. The unique electronic and steric properties imparted by this tridentate N-donor ligand framework allow for the modulation of the catalytic activity and selectivity of the coordinated metal center.

Hydrogenation and Carbon Dioxide Reduction Catalysis

While direct studies on this compound complexes for hydrogenation and CO₂ reduction are emerging, research on structurally related ruthenium(II) complexes with tris(pyrazolyl)methane (tpm) ligands provides significant insights into their potential. These complexes have demonstrated notable activity in the homogeneous catalytic hydrogenation of CO₂ to formate. For instance, the complex [RuCl(κ³-tpm)(PPh₃)(CH₃CN)]Cl, in the presence of a Lewis acid co-catalyst like LiOTf, has achieved high turnover numbers (TONs > 54000) in single batch runs under optimized conditions (80 bar, 120 °C) cnr.it. Mechanistic studies suggest a pathway involving the formation of a ruthenium-hydride species, which then facilitates the reduction of carbon dioxide. The electronic properties of the pyrazolyl moieties are crucial in stabilizing the catalytically active species.

Polymerization Reactions Mediated by this compound Complexes

Late transition metal complexes featuring pyrazolyl-pyridine based ligands have been successfully employed as single-site catalysts for olefin polymerization. Iron and cobalt complexes bearing 2,6-bis(imino)pyridyl ligands are a well-known family of olefin polymerization catalysts researchgate.net. The substitution of the pyridine (B92270) ring with a pyrazine (B50134) ring, as in 2,6-bis(imino)pyrazine ligands, has been explored in iron(II) complexes for ethylene polymerization researchgate.net.

Complexes of late transition metals like cobalt and nickel with 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine, when activated with methylaluminoxane (MAO), exhibit reasonable activity for ethylene polymerization, producing highly linear polyethylene with high molecular weights and relatively narrow molecular weight distributions researchgate.net. The steric and electronic environment provided by the substituted pyrazole (B372694) rings plays a significant role in determining the catalytic activity and the properties of the resulting polymer. Although direct examples with the this compound ligand are less common in the literature, the principles derived from these related systems suggest their potential in this area.

Table 1: Ethylene Polymerization Activity of Late Transition Metal Complexes with Pyrazolyl-Pyridine Ligands

| Complex | Co-catalyst | Activity (g PE / (mol M·h·bar)) | Mw ( g/mol ) | PDI | Reference |

| Co(L)Cl₂ | MAO | 1.2 x 10⁵ | 0.7 x 10⁶ | 2.8 | researchgate.net |

| Fe(L)Cl₂ | MAO | 0.8 x 10⁵ | 1.4 x 10⁶ | 2.1 | researchgate.net |

| Ni(L)Br₂ | MAO | 0.5 x 10⁵ | 1.1 x 10⁶ | 2.5 | researchgate.net |

L = 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine

Cross-Coupling and Oxidation Reactions

The versatile coordination chemistry of 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its analogues makes them suitable ligands for metals used in cross-coupling and oxidation catalysis nih.gov. For instance, palladium(II) complexes with bpp ligands have been investigated for their potential in cross-coupling reactions nih.gov.

In the realm of oxidation catalysis, ruthenium complexes with pyrazole-appended pyridine/pyrazine ligands have been studied for the selective oxidation of alkenes using mild oxidants nih.gov. The electronic influence of the pyrazolyl and pyrazine rings on the ruthenium center is critical for tuning the selectivity of the catalytic process. Furthermore, an Au/Ag dual-catalytic system has been developed for the cross-dehydrogenative biaryl coupling of pyrazoles with fluoroarenes, highlighting the reactivity of the pyrazole C-H bond under specific catalytic conditions nju.edu.cn. This reaction proceeds with high selectivity due to the orthogonal C-H activation preferences of the two metal catalysts nju.edu.cn.

Influence of Ligand Design on Catalytic Performance and Selectivity

The design of the this compound ligand framework is a critical determinant of the resulting metal complex's catalytic performance and selectivity. Modifications to the ligand can be made at several positions, including the pyrazole rings and the central pyrazine ring.

Steric Effects: Introducing bulky substituents on the pyrazole rings can create a specific steric environment around the metal center. This can influence substrate approach and product selectivity, for example, by preventing the formation of undesired "sandwich" complexes in some catalytic cycles mdpi.com.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. For protic pyrazole ligands, the acidity of the N-H group is influenced by the metal center's Lewis acidity, which can play a role in metal-ligand cooperative catalysis mdpi.com. The substitution of a pyridine ring with a pyrazine ring generally leads to a weaker ligand field, which can affect the redox properties of the metal center and its catalytic activity researchgate.net.

Protic Functionality: In complexes with protic (N-unsubstituted) pyrazole ligands, the N-H group can act as a proton-responsive site, participating in bifunctional catalysis through hydrogen bonding or deprotonation/protonation steps mdpi.comnih.gov. This has been particularly explored in transfer hydrogenation reactions mdpi.com.

Spin Crossover (SCO) Phenomena in this compound Coordination Compounds

Iron(II) complexes with this compound and its derivatives are well-known to exhibit spin crossover (SCO) behavior. This phenomenon involves a reversible switching between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light.

Fundamental Design Principles for Inducing and Tuning SCO Behavior

The SCO properties of iron(II) complexes with this compound ligands are highly sensitive to subtle changes in the molecular and supramolecular structure. The key design principles for inducing and tuning this behavior revolve around modulating the ligand field strength and the intermolecular interactions.

Ligand Field Strength: The 2,6-bis(1-pyrazolyl)pyridine (bpp) and 2,6-dipyrazol-1-ylpyrazine (bppz) ligands provide a moderate ligand field strength around the iron(II) center, which is a prerequisite for SCO to occur near room temperature nih.govrsc.org. The substitution of the pyridine ring in bpp with a pyrazine ring in bppz slightly stabilizes the low-spin state of the complexes whiterose.ac.uk.

Substituents on the Pyrazole and Pyrazine Rings: The introduction of substituents on the pyrazole or pyrazine rings can have a significant impact on the SCO properties. For example, methyl groups on the pyrazole rings can introduce steric hindrance that favors the low-spin state rsc.org. Conversely, functional groups capable of hydrogen bonding, such as carboxylate groups, can lead to the formation of hydrogen-bonded networks that promote abrupt spin transitions at higher temperatures rsc.org.

Counter-anions and Solvent Molecules: The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can profoundly influence the SCO behavior through hydrogen bonding and other intermolecular interactions. These interactions can affect the cooperativity of the spin transition, leading to more abrupt or gradual transitions, and can also shift the transition temperature (T₁/₂) nih.gov.

Steric Demand: Increasing the steric bulk of substituents on the ligand can, counterintuitively in some cases, induce spin crossover in otherwise high-spin complexes nih.gov. This is attributed to the distortion of the coordination geometry, which can fine-tune the energy difference between the high-spin and low-spin states.

Table 2: Spin Crossover Properties of Selected Iron(II) Complexes with 2,6-Dipyrazol-1-ylpyrazine Derivatives

| Complex | T₁/₂ (K) | Hysteresis (K) | Transition | Reference |

| [Fe(L²H)₂][BF₄]₂ | 223 | 3-5 | Abrupt | rsc.org |

| [Fe(L²H)₂][ClO₄]₂ | 208 | 3-5 | Abrupt | rsc.org |

| [Fe(L²H)₂][BF₄]₂·3CH₃NO₂ | 198 | N/A | Abrupt | rsc.org |

| Fe(bppCOOH)₂₂ | ~380 | N/A | Abrupt | rsc.org |

L²H = 2,6-dipyrazol-1-ylpyrazine; bppCOOH = 2,6-bis(pyrazol-1-yl)isonicotinic acid

Investigation of External Stimuli Response (e.g., Temperature, Light)

Complexes derived from this compound and its analogues are notable for their sensitivity to external stimuli, primarily temperature and light, which can induce reversible changes in their physical properties. This responsiveness is most prominently observed in iron(II) complexes that exhibit spin-crossover (SCO) behavior.

Temperature-Induced Spin Crossover: The spin state of iron(II) complexes with 2,6-bis(1-pyrazolyl)pyridine (a close analogue, often abbreviated as bpp) or this compound (bppz) ligands can be switched between a low-spin (LS, S=0) and a high-spin (HS, S=2) state by varying the temperature. researchgate.netsemanticscholar.org This transition is accompanied by changes in magnetic properties, color (thermochromism), and molecular structure. researchgate.netsemanticscholar.orgnih.gov The precise nature of the spin transition—whether it is abrupt or gradual, complete or incomplete, and whether it exhibits thermal hysteresis—is highly sensitive to the substituents on the ligand, the counter-ion, and the presence of solvent molecules in the crystal lattice. researchgate.net

For instance, the complex salts [Fe(L2Me)2]X2, where L2Me is 2,6-bis(4-methylpyrazol-1-yl)pyrazine, undergo abrupt thermal SCO at approximately 200 K. researchgate.netwhiterose.ac.uk The transition for the BF4⁻ salt occurs in a single step, while the ClO4⁻ salt shows a two-step transition. researchgate.netwhiterose.ac.uk Another study reported bistable SCO complexes Fe(bpp-COOEt)22·CH3NO2 (where bpp-COOEt is an ethylcarboxylate-functionalized bpp ligand) with significant thermal hysteresis, a desirable property for memory applications. researchgate.net The perchlorate salt exhibited a wide hysteresis loop of 62 K around a transition temperature of 288 K. researchgate.net

| Complex | T1/2 (K) | Hysteresis (ΔT, K) | Transition Characteristics |

| Fe(L2Me)22 | ~200 | Not specified | Abrupt, one-step |

| Fe(L2Me)22 | ~200 | Not specified | Abrupt, two-step |

| Fe(bpp-COOEt)22 | 288 | 62 | Abrupt, hysteretic |

| Fe(bpp-COOEt)22 | 331 | 43 | Abrupt, hysteretic, solvent-dependent |

| Data sourced from references researchgate.netresearchgate.netwhiterose.ac.uk. |

Light-Induced Phenomena: Light irradiation at low temperatures can also control the spin state of these complexes through a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST). researchgate.netwhiterose.ac.uk In this process, a molecule in the stable LS state is excited by light to a metastable HS state, which can persist for a long time at cryogenic temperatures. The Fe(L2Me)22 salt exhibits classic LIESST behavior with a trapping temperature, T(LIESST), of 93 K. whiterose.ac.uk In contrast, its perchlorate counterpart, Fe(L2Me)22, undergoes a more complex multi-step LIESST relaxation. whiterose.ac.uk

Beyond spin-state switching, light can be used to trigger structural changes within the ligand itself. Research on multi-anthracene skeletons linked by 2,6-bis(1H-pyrazol-1-yl)pyridine moieties has demonstrated reversible intramolecular [4+4] photocycloaddition. ruben-group.de This photoisomerization occurs under ambient conditions and represents a mechanism for altering the ligand environment, which can, in turn, influence the magnetic state of a coordinated metal center, enabling light-induced spin-state switching at room temperature. ruben-group.de

Integration with Other Functional Materials for Bifunctional Systems (e.g., Fluorescence, Conductivity)

The integration of this compound-type complexes with other functional units has led to the development of bifunctional materials where properties like conductivity and luminescence are coupled with spin-state switching.

Conductivity Switching: Iron(II) complexes based on the 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) framework are considered suitable for studying the spin-state dependence of conductance at the single-molecule level. nih.gov The spin transition from LS to HS alters the molecular geometry and electronic structure, which can modulate the electrical conductance of a molecular junction. nih.gov To achieve this, BPP ligands have been functionalized with anchoring groups like thioacetate or pyrene to facilitate their placement between metallic electrodes. nih.gov Such systems are investigated as potential components for molecular spintronics, where the spin state of the molecule could represent a bit of information. nih.gov

Luminescence and Fluorescence Integration: A significant area of research is the coupling of SCO with luminescence. nih.govmdpi.com In some systems, the spin transition of an iron(II) center can directly modulate the fluorescence of the complex itself. For example, the complex [Fe(bpp)2][BF4]2 exhibits a direct correlation between its magnetic susceptibility and its luminescence intensity. mdpi.com As the complex switches from the LS state to the HS state with increasing temperature, the luminescence is quenched. This intrinsic link between spin state and emission provides a pathway for creating stimuli-responsive luminescent materials and sensors. nih.govmdpi.com

Luminescent and Photonic Devices Research Utilizing this compound Derivatives

The unique photophysical properties of complexes based on this compound and its derivatives make them attractive candidates for applications in various luminescent and photonic devices. nih.govmdpi.com

Development as Sensitizers in Solar Cell Architectures (e.g., Dye-Sensitized Solar Cells)

Derivatives of 2,6-bis(1-pyrazolyl)pyridine have been incorporated into metal complexes designed as sensitizers for dye-sensitized solar cells (DSSCs). nih.govmdpi.com In a DSSC, the sensitizer's role is to absorb sunlight and inject electrons into a semiconductor material. A heteroleptic ruthenium(II) complex, [Ru(bppCOOH)(dcbpyH2)Cl]Cl, which incorporates 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH), has been explored for this purpose. nih.govmdpi.com

The bppCOOH ligand serves a dual function: its tridentate N-donor framework coordinates to the ruthenium center, while the carboxylic acid group acts as an anchor to the TiO2 surface of the solar cell. nih.govmdpi.com Spectroscopic analysis of this complex revealed intense metal-to-ligand charge transfer (MLCT) bands that extend into the visible region up to 610 nm. nih.govmdpi.com An extinction coefficient of approximately 3000 M⁻¹ cm⁻¹ indicates its suitability for harvesting lower-energy photons, a crucial feature for efficient solar energy conversion. nih.govmdpi.com While pyrazine-based sensitizers in general have shown power conversion efficiencies surpassing standard dyes, the development of bpp-specific sensitizers continues to be an active area of research. rsc.orgnycu.edu.tw

Exploration in Luminescent Switching Systems

The coupling between spin state and luminescence in iron(II) complexes of 2,6-bis(1-pyrazolyl)pyridine (bpp) provides a direct route to creating luminescent switches. nih.govmdpi.com The compound [Fe(bpp)2][BF4]2 is a key example where the luminescence is intrinsically linked to the SCO phenomenon rather than relying on an external fluorophore. mdpi.com

In its diamagnetic LS state at low temperatures, the complex exhibits measurable luminescence. mdpi.com Upon heating, as the complex transitions to the paramagnetic HS state, the luminescence intensity decreases significantly. mdpi.com This reversible, temperature-dependent quenching of luminescence demonstrates a clear "off" and "on" switching capability that responds to an external stimulus. Such coordination-driven switching systems are promising for the development of molecular sensors and display technologies. nih.gov

Redox Flow Batteries (RFBs) Research

Complexes of 2,6-bis(1-pyrazolyl)pyridine (bpp) have been investigated for their potential use as redox-active species in non-aqueous redox flow batteries (RFBs), a technology for large-scale energy storage. nih.govmdpi.com Cobalt(II) complexes, in particular [Co(II)(bpp)2]²⁺, have shown promise due to a unique mechanism known as redox-triggered SCO. nih.govmdpi.com

Upon electrochemical oxidation from Co(II) to Co(III), the complex undergoes a spin-crossover event. nih.govmdpi.com This transition helps to lower the structural strain associated with the change in oxidation state by distributing the added charge across the cobalt-nitrogen bonds. nih.govmdpi.com This mechanism enhances the electrochemical stability and reversibility of the redox process, which are critical for long-term battery cycling. nih.govmdpi.com Studies on related cobalt complexes with pyrazole-pyridine mixed ligands in H-type cell configurations have demonstrated high coulombic efficiencies (89.7%–99.8%), voltage efficiencies (70.3%–81.0%), and energy efficiencies (63.1%–80.8%). researchgate.net One such complex maintained approximately 98% of its capacity after 300 cycles in a symmetric coin cell, highlighting the excellent cycling stability conferred by these ligand systems. researchgate.net

| Complex Type | Key Feature | Performance Metrics |

| [Co(II)(bpp)2]²⁺ | Redox-triggered SCO | High reversibility and stability |

| Cobalt-pyrazole-pyridine complexes | Tunable potential | CE: 89.7–99.8%, VE: 70.3–81.0%, EE: 63.1–80.8% |

| Data sourced from references nih.govmdpi.comresearchgate.net. |

Supramolecular Architectures and Coordination Polymers Based on this compound

The this compound scaffold and its pyridine-based analogues serve as versatile building blocks for constructing higher-order supramolecular assemblies and coordination polymers (CPs). nih.govmdpi.com These materials are formed by linking metal ions with organic ligands to create one-, two-, or three-dimensional networks. nih.gov

While the 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) family is well-known for forming discrete SCO complexes, its use in creating CPs or metal-organic frameworks (MOFs) where the core [M(L)2] structure is retained has been limited. mdpi.com This is often because the conditions required for polymerization can be detrimental to the stability of the SCO-active core. mdpi.com

However, research on isomeric ligands like 2,6-bis(pyrazol-3-yl)pyridines has demonstrated successful synthesis of CPs. nih.govmdpi.com In one approach, a proton-coupled electron transfer (PCET) assisted process was used to form 1D coordination polymers of iron(III). nih.govmdpi.com In these structures, a deprotonated hydroxyl-functionalized ligand links the metal centers, creating extended chains. nih.govmdpi.com The formation of these ordered, crystalline materials with tunable properties opens pathways for applications in sensing, catalysis, and gas storage. nih.gov The design of heterometallic CPs has also been explored, using pyrazine dicarboxamide ligands to sequentially coordinate different metal ions like Co(III) and Ag(I) into extended networks. researchgate.net

Conclusion and Future Research Directions

Current Challenges and Limitations in 2,6-Bis(1-pyrazolyl)pyrazine Research

The primary challenge in the field of this compound research is the conspicuous lack of dedicated studies compared to its pyridine (B92270) analogue. This disparity has resulted in several key limitations:

Synthetic Accessibility and Functionalization: Synthetic routes to this compound are not as established or versatile as those for bpp derivatives. The pyrazine (B50134) core is generally less reactive towards certain electrophilic substitutions than pyridine, and its symmetrical nature presents challenges for regioselective functionalization. The extensive library of functionalized bpp ligands, particularly at the pyridine 4-position, has no parallel in the pyrazine system, which hinders the fine-tuning of ligand field strength and steric properties.

Limited Understanding of Coordination Chemistry: The coordination behavior of this compound with a wide range of metal ions is largely uncharacterized. The more electron-withdrawing nature of the pyrazine ring compared to pyridine is expected to significantly alter the electronic properties of the resulting metal complexes, such as redox potentials and the stability of different oxidation states. However, without a body of experimental work, these effects remain largely conjectural.

Scarcity of Property-Oriented Studies: There is a significant gap in the literature regarding the physical and chemical properties of metal complexes derived from this ligand. Key areas such as spin-crossover (SCO) behavior, luminescence, and catalytic activity, which are well-documented for bpp complexes, have not been systematically investigated for this compound systems.

To illustrate the current research imbalance, the following table compares the well-established functionalization of the bpp ligand framework with the current status of its pyrazine counterpart.